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Introduction
AM432 sodium is a potent and selective antagonist of the Chemoattractant Receptor-

Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2

receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that is preferentially expressed on

type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Its

natural ligand, prostaglandin D2 (PGD2), is a major pro-inflammatory mediator released from

activated mast cells. The PGD2/CRTH2 signaling axis plays a pivotal role in the pathogenesis

of type 2 inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis. By

blocking this interaction, AM432 sodium can effectively inhibit the recruitment and activation of

key inflammatory cells, making it a valuable tool for studying inflammatory pathways and a

potential therapeutic agent.[1]

These application notes provide detailed protocols for utilizing AM432 sodium in common cell-

based assays to investigate its inhibitory effects on CRTH2-mediated cellular responses.

CRTH2 Signaling Pathway
Activation of CRTH2 by PGD2 initiates a signaling cascade that leads to various cellular

responses, including chemotaxis, degranulation, and cytokine release. As an antagonist,

AM432 sodium blocks the binding of PGD2 to CRTH2, thereby inhibiting these downstream

effects.
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Caption: CRTH2 Signaling Pathway and Point of Inhibition by AM432 Sodium.
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Data Presentation: In Vitro Activity of AM432
Sodium
AM432 sodium demonstrates potent inhibition of CRTH2-mediated cellular responses. The

following table summarizes the typical inhibitory concentrations (IC50) of AM432 sodium in

key cell-based assays. This data is representative of a potent and selective CRTH2 antagonist

and is intended for illustrative purposes. For specific experimental values for AM432, refer to

relevant publications such as Stock et al., Bioorg Med Chem Lett, 2011.[1]

Assay Type Cell Type
Agonist
(Concentration
)

Endpoint
Measurement

Representative
IC50 (nM)

Eosinophil

Shape Change

Human Whole

Blood
PGD2 (10 nM)

Forward Scatter

Shift (Flow

Cytometry)

5 - 20

Eosinophil

Chemotaxis

Isolated Human

Eosinophils
PGD2 (30 nM)

Cell Migration

(Boyden

Chamber)

10 - 50

Calcium

Mobilization

CRTH2-

expressing CHO

cells

PGD2 (5 nM)
Fluorescence

Intensity
2 - 15

Experimental Protocols
Eosinophil Shape Change Assay
This assay measures the morphological changes in eosinophils upon activation, which is a

hallmark of their response to chemoattractants. AM432 sodium is expected to inhibit PGD2-

induced eosinophil shape change.

Experimental Workflow:
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Caption: Workflow for the Eosinophil Shape Change Assay.

Protocol:
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Blood Collection: Collect fresh human venous blood into tubes containing an anticoagulant

(e.g., heparin).

Pre-incubation with AM432 Sodium:

Aliquot 100 µL of whole blood into 96-well plates.

Add various concentrations of AM432 sodium (e.g., 0.1 nM to 1 µM) or vehicle (e.g.,

DMSO) to the wells.

Incubate for 15-30 minutes at 37°C.

Stimulation:

Add PGD2 to a final concentration of 10 nM to induce eosinophil shape change.

Incubate for 5-10 minutes at 37°C.

Fixation and Lysis:

Stop the reaction by adding a red blood cell lysis/fixation buffer (e.g., BD FACS™ Lysing

Solution).

Incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Acquire samples on a flow cytometer.

Gate on the eosinophil population based on their characteristic side scatter and auto-

fluorescence.

Measure the change in forward scatter (FSC) as an indicator of cell shape change.

Data Analysis:

Calculate the percentage of inhibition of the PGD2-induced shape change at each

concentration of AM432 sodium.
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Determine the IC50 value by fitting the data to a dose-response curve.

Eosinophil Chemotaxis Assay
This assay assesses the ability of AM432 sodium to block the directional migration of

eosinophils towards a PGD2 gradient.
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Caption: Workflow for the Eosinophil Chemotaxis Assay.

Protocol:

Eosinophil Isolation: Isolate eosinophils from the whole blood of healthy donors using density

gradient centrifugation followed by negative magnetic selection.

Assay Setup (Boyden Chamber):

In the lower wells of a chemotaxis chamber (e.g., 96-well format with a 5 µm pore size

polycarbonate membrane), add PGD2 (30 nM) as the chemoattractant.

In control wells, add assay buffer alone.

Resuspend the isolated eosinophils in assay buffer containing various concentrations of

AM432 sodium or vehicle.

Add the eosinophil suspension to the upper chamber.

Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5%

CO2 to allow for cell migration.

Cell Counting:

After incubation, remove the upper chamber and wipe off the non-migrated cells from the

top of the membrane.

Fix and stain the migrated cells on the underside of the membrane.

Count the number of migrated cells in several high-power fields using a microscope.

Data Analysis:

Calculate the percentage of inhibition of PGD2-induced chemotaxis for each concentration

of AM432 sodium.

Determine the IC50 value from the dose-response curve.
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Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following

CRTH2 activation, which is a key second messenger in the signaling pathway. AM432 sodium
is expected to block this PGD2-induced calcium flux.

Experimental Workflow:
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Caption: Workflow for the Calcium Mobilization Assay.

Protocol:

Cell Culture: Culture a cell line stably expressing the human CRTH2 receptor (e.g., CHO-K1

or HEK293 cells) in appropriate media.

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to

confluence.

Dye Loading:

Wash the cells with assay buffer.

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

according to the manufacturer's instructions. Incubate for approximately 1 hour at 37°C.

Pre-incubation with AM432 Sodium:

Wash the cells to remove excess dye.

Add assay buffer containing various concentrations of AM432 sodium or vehicle to the

wells.

Incubate for 10-20 minutes at room temperature.

Fluorescence Measurement:

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

Measure the baseline fluorescence for a short period.

Inject a solution of PGD2 (final concentration of 5 nM) and continue to measure the

fluorescence intensity over time to capture the transient calcium flux.

Data Analysis:

Determine the peak fluorescence response for each well.
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Calculate the percentage of inhibition of the PGD2-induced calcium mobilization for each

concentration of AM432 sodium.

Determine the IC50 value from the dose-response curve.

Conclusion
AM432 sodium is a valuable pharmacological tool for the in vitro study of CRTH2-mediated

inflammatory processes. The protocols outlined in these application notes provide robust

methods for characterizing the inhibitory activity of AM432 sodium in key cell types involved in

type 2 inflammation. These assays can be readily adapted for screening and profiling other

CRTH2 antagonists in a drug discovery setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15572914?utm_src=pdf-body
https://www.benchchem.com/product/b15572914?utm_src=pdf-body
https://www.benchchem.com/product/b15572914?utm_src=pdf-body
https://www.benchchem.com/product/b15572914?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21211969/
https://pubmed.ncbi.nlm.nih.gov/21211969/
https://pubmed.ncbi.nlm.nih.gov/21211969/
https://www.benchchem.com/product/b15572914#using-am432-sodium-in-cell-based-assays
https://www.benchchem.com/product/b15572914#using-am432-sodium-in-cell-based-assays
https://www.benchchem.com/product/b15572914#using-am432-sodium-in-cell-based-assays
https://www.benchchem.com/product/b15572914#using-am432-sodium-in-cell-based-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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